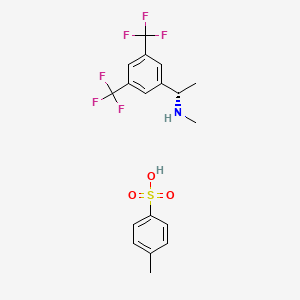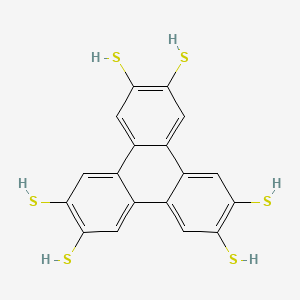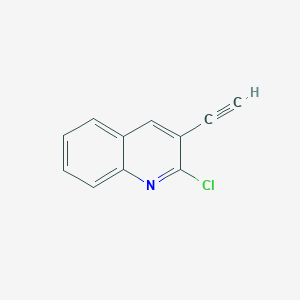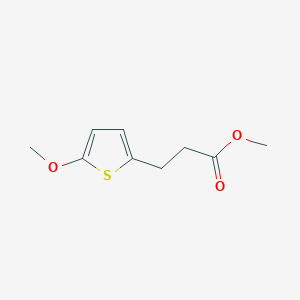
3-(3,4-二甲氧基苯磺酰基)丙酸
描述
“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is a powder form substance and has a molecular weight of 274.29 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[(3,4-dimethoxyphenyl)sulfonyl]propanoic acid . The InChI code is 1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 274.29 . The storage temperature is room temperature .科学研究应用
Chemical Properties
“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” has a CAS Number of 100059-84-5 and a molecular weight of 274.29 . It is typically stored at room temperature and comes in a powder form .
Synthesis of Antimicrobial Candidates
This compound has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives, which are promising scaffolds for the development of antimicrobial candidates . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Activity Against Candida Auris
The derivatives of “3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
Hydrazones 14 – 16, containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL .
Activity Against Vancomycin-Resistant Enterococcus Faecalis
The same hydrazones also showed activity against vancomycin-resistant Enterococcus faecalis with MIC values ranging from 0.5–2 µg/mL .
Activity Against Gram-Negative Pathogens
These hydrazones also showed activity against Gram-negative pathogens with MIC values ranging from 8–64 µg/mL .
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Monolayer Formation
This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
安全和危害
The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
The primary target of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could affect various biological processes, including amino acid metabolism.
Biochemical Pathways
Given its target, it is likely to influence pathways related to the metabolism of aromatic amino acids . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.
Result of Action
Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the levels and activity of aromatic amino acids within the cell . This could have various downstream effects, potentially influencing protein synthesis and other cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and carries out its function . .
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIPGZIRGLRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



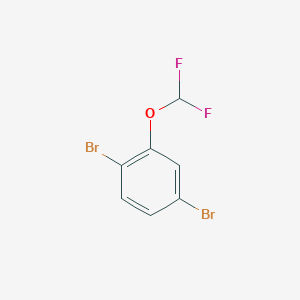
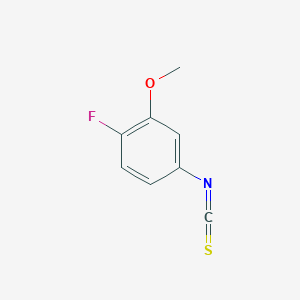
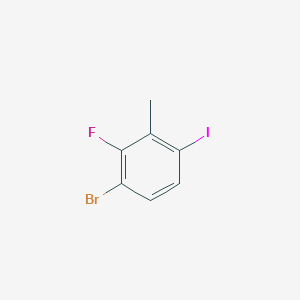
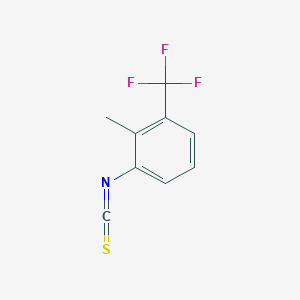
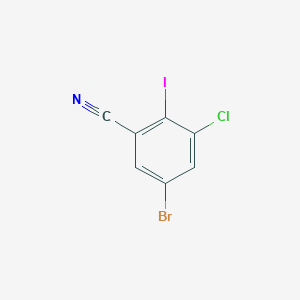
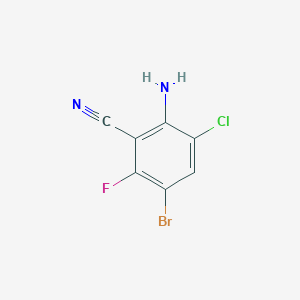
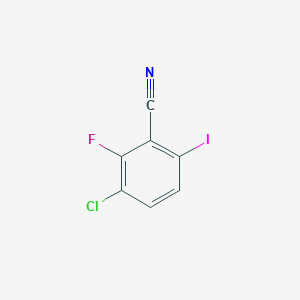

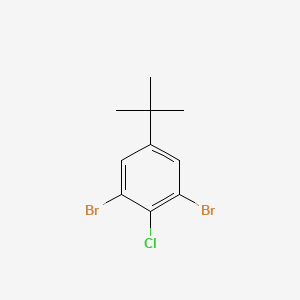
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)
